molecular formula C7H10ClN3OS B2799482 (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-dimethyl-amine CAS No. 1353945-21-7

(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-dimethyl-amine

Cat. No. B2799482
CAS RN: 1353945-21-7
M. Wt: 219.69
InChI Key: XIKOVJUQYMLDAI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-dimethyl-amine” are not available in the current literature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stable Betainic Pyrimidinaminides Synthesis : Schmidt (2002) discusses the formation of betainic pyrimidinaminides, including derivatives of (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-dimethyl-amine. This research focuses on the nucleophilic substitution reactions to produce these compounds, highlighting their chemical stability and structural characteristics (Schmidt, 2002).

Biological and Pharmacological Activities

  • Antiangiogenic Potential : Jafar and Hussein (2021) investigated derivatives of (4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine) for their antiangiogenic properties. This research provides insights into the binding affinities and theoretical calculations related to potential antiangiogenic agents, which might include structurally similar compounds like this compound (Jafar & Hussein, 2021).
  • Antifungal Effects : A study by Jafar et al. (2017) explores the antifungal effect of some pyrimidin-2-amine derivatives, which may include compounds structurally related to this compound. This research highlights the potential of these compounds in developing new antifungal agents (Jafar et al., 2017).

Chemical Synthesis and Reactivity

  • Multicomponent Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) reported an efficient synthesis method for pyrimidine derivatives, which could be applicable to the synthesis of this compound. The study emphasizes the reusability and efficiency of the catalyst used in the synthesis process (Rahmani et al., 2018).

Miscellaneous Applications

  • Crystal Structure Analysis : Research by Repich et al. (2017) on the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provides insight into the structural analysis of similar pyrimidine derivatives. This type of analysis is essential for understanding the chemical and physical properties of such compounds (Repich et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, “(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-isopropyl-amine”, provides some general safety measures. It suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of accidental release, it recommends using personal protective equipment, ensuring adequate ventilation, and evacuating personnel to safe areas .

properties

IUPAC Name

6-chloro-N,N-dimethyl-2-methylsulfinylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c1-11(2)6-4-5(8)9-7(10-6)13(3)12/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKOVJUQYMLDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=N1)S(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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